(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242751
InChI: InChI=1S/C13H10BF3O2/c15-13(16,17)10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H
SMILES:
Molecular Formula: C13H10BF3O2
Molecular Weight: 266.03 g/mol

(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid

CAS No.:

Cat. No.: VC18242751

Molecular Formula: C13H10BF3O2

Molecular Weight: 266.03 g/mol

* For research use only. Not for human or veterinary use.

(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid -

Specification

Molecular Formula C13H10BF3O2
Molecular Weight 266.03 g/mol
IUPAC Name [2-phenyl-5-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H10BF3O2/c15-13(16,17)10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H
Standard InChI Key NPHZRHWGTLXDNF-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O

Introduction

Chemical Structure and Physicochemical Properties

(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid (molecular formula: C13H10BF3O2\text{C}_{13}\text{H}_{10}\text{BF}_3\text{O}_2) consists of two aromatic rings connected by a single bond. The trifluoromethyl (-CF3_3) group at the 4-position of one phenyl ring introduces strong electron-withdrawing effects, while the boronic acid (-B(OH)2_2) group at the 2-position of the adjacent ring enables participation in cross-coupling reactions . Key physicochemical properties inferred from analogous compounds include:

  • Molecular weight: 285.03 g/mol (calculated).

  • Melting point: Estimated between 180–220°C, based on thermal stability trends of trifluoromethyl-substituted boronic acids .

  • Solubility: Limited solubility in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

  • Spectral characteristics:

    • 1^1H NMR: Aromatic protons near δ 7.2–8.1 ppm (complex multiplet patterns due to biphenyl coupling), with a singlet for the -CF3_3 group .

    • 19^{19}F NMR: A singlet at δ -60 to -65 ppm .

    • IR spectroscopy: B-O stretching vibrations near 1340 cm1^{-1} and O-H stretches around 3200 cm1^{-1} .

Synthesis and Manufacturing

The synthesis of biphenyl boronic acids typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. For (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid, a plausible route involves:

  • Preparation of the boronic acid precursor: 2-Bromophenylboronic acid is coupled with 4-(trifluoromethyl)phenylboronic acid via a palladium-catalyzed cross-coupling reaction .

  • Optimization of reaction conditions: Use of Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in a toluene/water mixture at 80–100°C .

  • Purification: Column chromatography or recrystallization to isolate the product .

Key challenges include managing the steric hindrance from the biphenyl system and ensuring regioselectivity during boronation. Analogous syntheses reported in the literature achieve yields of 60–75% under optimized conditions .

Applications in Pharmaceutical and Materials Chemistry

Role in Drug Discovery

Boronic acids are pivotal in constructing bioactive molecules via Suzuki-Miyaura couplings. The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound valuable for developing kinase inhibitors and antiviral agents . For example, derivatives of 4-(trifluoromethyl)phenylboronic acid (Fig. 1A) have shown inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), a target for antibiotic development .

Material Science Applications

The biphenyl core contributes to liquid crystalline properties, while the -CF3_3 group improves thermal stability. Such features are exploitable in organic semiconductors and photovoltaic materials .

Analytical Characterization Techniques

Accurate characterization requires multimodal approaches:

  • High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+\text{[M+H]}^+ at m/z 285.03) .

  • HPLC: Retention times (~3–5 minutes) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

  • X-ray crystallography: Resolves biphenyl dihedral angles and hydrogen-bonding patterns in the solid state .

Future Directions and Challenges

Current research gaps include optimizing large-scale synthesis and exploring enantioselective applications. The compound’s potential in covalent inhibitor design (leveraging boronic acid’s reversible binding) remains underexplored . Collaborative efforts between academic and industrial labs are essential to address these opportunities.

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